1-甲氧基-3,5-二甲基金刚烷

描述

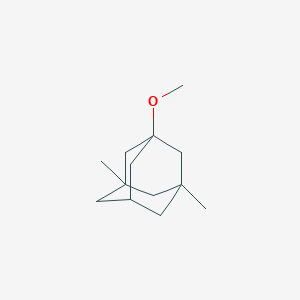

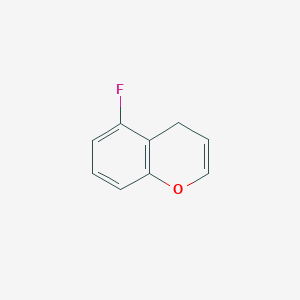

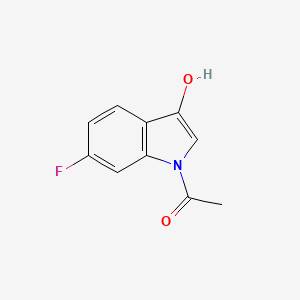

1-Methoxy-3,5-dimethyladamantane, also known as Memantine, is an amine derivative of adamantane. It is commonly used as an organic reagent and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 1-Methoxy-3,5-dimethyladamantane involves the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters . The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas .Molecular Structure Analysis

The molecular formula of 1-Methoxy-3,5-dimethyladamantane is C13H22O . The molecule contains a total of 38 bond(s) There are 16 non-H bond(s), 1 rotatable bond(s), 4 six-membered ring(s), 3 eight-membered ring(s) and 1 ether(s) (aliphatic) .Chemical Reactions Analysis

1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene. It reacts with molecular oxygen in the presence of N -hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .Physical And Chemical Properties Analysis

The molecular weight of 1-Methoxy-3,5-dimethyladamantane is 194.31 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.科学研究应用

光引发氧化研究:涉及 1,3-二甲基金刚烷(一种相关化合物)的研究重点是其在空气氧气和 VI 族和 VIII 族金属配合物存在下的光引发氧化。这项研究提供了对金刚烷衍生物氧化机理及其在合成化学中的潜在应用的见解 (Nekhayev, Zaikin, & Bagrii, 1995)。

合成方法和表征:金刚烷衍生物的合成和表征,包括从 1,3-二甲基金刚烷开始的方法,已经得到探索。这项研究对于开发基于金刚烷的化合物的有效合成路线至关重要,这些化合物具有各种工业和制药应用 (Song Yi-li, 2007)。

相变和热力学性质:对低温热容、相变和金刚烷衍生物(如 1,3-二甲基金刚烷)的热力学性质的研究提供了对其物理特性的关键信息。此类数据对于这些化合物在材料科学和工程中的应用至关重要 (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005)。

化学键合和分子结构分析:对金刚烷衍生物(包括 3,5-二甲基金刚烷)中的自旋-自旋耦合常数的研究有助于更好地了解其分子结构和键合特性。这些信息对于这些化合物在包括药学和材料科学在内的各个领域的应用至关重要 (Aydin & Gunther, 1981)。

催化反应和合成:对甲氧基金刚烷合成的研究,包括在沸石催化剂存在下金刚烷卤化物和碳酸二甲酯的反应,突出了金刚烷衍生物在催化过程中的重要性。这些发现对有机化学中新型催化剂和合成方法的开发具有重要意义 (Khusnutdinov, Shchadneva, & Mayakova, 2018)。

热稳定性和动力学:对 1,3-二甲基金刚烷的热稳定性和分解动力学的研究提供了有关金刚烷衍生物在高温条件下的行为的宝贵信息。这对于它们在高能量密度烃燃料和其他高温工业过程中的应用至关重要 (Qin, Yue, Wu, Guo, Xu, & Fang, 2014)。

缓蚀:金刚烷衍生物在缓蚀中的应用,尤其是在酸性环境中,已经得到探索。这项研究在材料化学领域具有重要意义,在该领域,有效缓蚀剂的开发对于保护工业环境中的金属和合金至关重要 (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020)。

作用机制

Target of Action

The primary target of 1-Methoxy-3,5-dimethyladamantane is the N-methyl-D-aspartate receptors (NMDAR) . These ionic glutamate receptors are largely dependent on the single excitatory agonist glutamate .

Mode of Action

1-Methoxy-3,5-dimethyladamantane acts as an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It selectively blocks ion channels under pathological conditions, thus maintaining an optimal level of NMDA . This selective action on NMDAR is crucial for its therapeutic effects .

Biochemical Pathways

The compound affects the glutamate pathway . Glutamate is released for milliseconds at the synaptic ending to communicate with other neurons, allowing the nervous system to transmit complex motor commands and sensory information and to form thoughts and memories . The compound’s action on NMDAR can influence these processes .

Result of Action

The molecular and cellular effects of 1-Methoxy-3,5-dimethyladamantane’s action are primarily related to its influence on NMDAR. By selectively blocking these receptors under pathological conditions, it can help maintain an optimal level of NMDA . This can potentially ameliorate symptoms and slow down the progression of diseases like Alzheimer’s .

未来方向

属性

IUPAC Name |

1-methoxy-3,5-dimethyladamantane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOWNFGAUMRKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)

![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)

![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)